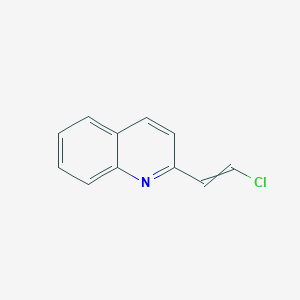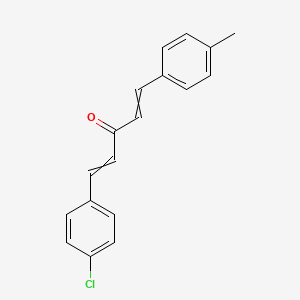![molecular formula C18H15NO4S2 B14526394 4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline CAS No. 62489-12-7](/img/structure/B14526394.png)
4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two benzenesulfonyl groups attached to a central benzene ring, which is further connected to an aniline group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Benzenesulfonyl Chloride with Aniline: Benzenesulfonyl chloride is reacted with aniline in the presence of a base to form the sulfonamide intermediate.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene rings.
Nucleophilic Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various oxidation states and products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides, sulfonate esters, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with a single benzenesulfonyl group.
Tosylamide: Contains a toluenesulfonyl group instead of a benzenesulfonyl group.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure.
Uniqueness
4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline is unique due to the presence of two benzenesulfonyl groups, which enhance its reactivity and potential biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its diverse applications in research and industry.
Properties
CAS No. |
62489-12-7 |
|---|---|
Molecular Formula |
C18H15NO4S2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[4-(benzenesulfonyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C18H15NO4S2/c19-14-6-8-16(9-7-14)25(22,23)18-12-10-17(11-13-18)24(20,21)15-4-2-1-3-5-15/h1-13H,19H2 |
InChI Key |
GHRVQUKBRUWDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14526319.png)
![3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14526326.png)


![N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14526347.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14526362.png)



![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)
![Bicyclo[3.2.1]octane-8,8-dicarboxylic acid](/img/structure/B14526399.png)

